N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide
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Overview
Description
N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzoxazole ring substituted with a bromine atom and a methoxyoxolane carboxamide group, making it a molecule of interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide typically involves the following steps:
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Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under dehydrating conditions. For instance, 2-aminophenol can react with 5-bromobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form 5-bromo-1,3-benzoxazole .
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Introduction of the Methoxyoxolane Group: This can be achieved by reacting the 5-bromo-1,3-benzoxazole with a suitable oxolane derivative, such as 3-methoxyoxolane-3-carboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
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Final Coupling Reaction: : The final step is the coupling of the benzoxazole derivative with the methoxyoxolane carboxamide. This can be done using standard peptide coupling reagents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids under strong oxidizing conditions.
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Reduction: : Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
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Substitution: : The bromine atom in the benzoxazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of benzoxazole aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Benzoxazole derivatives have shown promise in inhibiting bacterial and fungal growth and in inducing apoptosis in cancer cells .
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Biological Studies: : It is used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
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Chemical Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Material Science: : Benzoxazole derivatives are explored for their use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxyoxolane group may enhance the compound’s solubility and bioavailability, facilitating its transport to the site of action.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,3-benzoxazole: Lacks the methoxyoxolane carboxamide group but shares the benzoxazole core and bromine substitution.
N-methyl-3-methoxyoxolane-3-carboxamide: Contains the methoxyoxolane carboxamide group but lacks the benzoxazole ring.
2-aminobenzoxazole: A precursor in the synthesis of benzoxazole derivatives, lacking the bromine substitution and methoxyoxolane group.
Uniqueness
N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide is unique due to the combination of the benzoxazole ring with a bromine atom and a methoxyoxolane carboxamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-19-14(4-5-20-8-14)13(18)16-7-12-17-10-6-9(15)2-3-11(10)21-12/h2-3,6H,4-5,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXKGPRYABJHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C(=O)NCC2=NC3=C(O2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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